molecular formula C10H18N2 B13801626 Acetonitrile, 2-cyclohexylamino-2-dimethyl- CAS No. 6281-50-1

Acetonitrile, 2-cyclohexylamino-2-dimethyl-

Cat. No.: B13801626
CAS No.: 6281-50-1
M. Wt: 166.26 g/mol
InChI Key: BEZHOMANQFCBNG-UHFFFAOYSA-N
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Description

The evidence exclusively describes acetonitrile (CAS 75-05-8), a simple nitrile with the formula CH₃CN. Key properties include:

  • Physical/Chemical Characteristics: Colorless liquid, boiling point 81–82°C, flash point 12.8°C, density 1.42 g/cm³, and high polarity .
  • Applications: Widely used as a solvent in organic synthesis and chromatography, with notable dielectric behavior in its liquid phase .
  • Hazards: Flammable (Class 3 hazard), acute oral/contact toxicity, and severe eye irritant .

Properties

CAS No.

6281-50-1

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-(cyclohexylamino)-2-methylpropanenitrile

InChI

InChI=1S/C10H18N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h9,12H,3-7H2,1-2H3

InChI Key

BEZHOMANQFCBNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetonitrile, 2-cyclohexylamino-2-dimethyl-

General Synthetic Strategy

The synthesis of Acetonitrile, 2-cyclohexylamino-2-dimethyl- generally involves the formation of a substituted acetonitrile core through condensation or nucleophilic substitution reactions. Two main approaches are identified:

These methods leverage the reactivity of cyclohexylamine derivatives and cyanide sources to assemble the target molecule.

Condensation Reaction Method

Reaction Overview

A patented process (EP3433231A1) describes the condensation of cyclohexanone or its derivatives with substituted phenylacetonitriles in the presence of an alkaline substance (base) and a phase transfer catalyst (PTC). This reaction proceeds at temperatures below 100 °C, often between 40–80 °C, which is milder than traditional methods requiring 100–150 °C.

Reaction Conditions and Parameters
Parameter Details
Reactants Phenylacetonitrile derivatives, cyclohexanone or substituted ketones
Catalyst Phase transfer catalyst (e.g., quaternary ammonium salts)
Base Alkaline substance (e.g., sodium hydroxide)
Solvent Organic solvents such as cyclohexane or toluene
Temperature ≤ 100 °C, preferably 40–80 °C
Reaction Time 4–7 hours (traditional), shorter in improved methods
Workup Acidic aqueous wash (e.g., sulfuric acid) to neutralize base and PTC, phase separation, solvent removal
Advantages
  • Lower temperature reduces energy consumption.
  • Use of phase transfer catalyst increases reaction efficiency.
  • Avoids large excess of cyclohexanone, reducing reagent waste.
  • Environmentally friendlier due to milder conditions and less hazardous reagents.
Purification

The organic phase containing the product is separated, washed with acidic aqueous solution to remove residual base and catalyst, and then the solvent is evaporated. The product can be further purified by distillation or chromatography.

Nucleophilic Substitution of Benzyl Halides with Alkali Metal Cyanides

Reaction Overview

Another well-documented method (US2783265A) involves reacting benzyl halides with alkali metal cyanides (e.g., sodium or potassium cyanide) in the presence of N,N-dimethyl cyclohexylamine as a phase transfer agent. The benzyl halide is dissolved in a water-immiscible organic solvent (e.g., benzene, toluene, monochlorobenzene) and slowly added to an aqueous cyanide solution heated to reflux (~100–110 °C).

Reaction Conditions and Parameters
Parameter Details
Reactants Benzyl halide (or substituted benzyl halide), alkali metal cyanide
Phase Transfer Agent N,N-dimethyl cyclohexylamine
Solvent Water-immiscible solvent (benzene, toluene, monochlorobenzene)
Temperature Reflux temperature (approx. 100–110 °C)
Addition Rate Slow addition over ~1 hour
Reaction Time 1 hour post addition
Workup Phase separation, washing organic layer with water to remove cyanide, distillation under reduced pressure
Advantages
  • High yields (~75% or more) of phenylacetonitrile derivatives.
  • Efficient phase transfer catalysis enhances reaction rate and selectivity.
  • Reduced exposure of product to high temperatures by distillation under vacuum.
Purification

After reaction completion, the organic and aqueous phases are separated. The organic phase is washed with water to remove unreacted cyanide, then the solvent is removed by vacuum distillation at reduced pressure (5–15 mm Hg) to minimize thermal decomposition. Further fractionation can improve purity.

Summary Table of Preparation Methods

Method Reactants Catalyst/Base Solvent Temperature Reaction Time Yield/Remarks
Condensation of ketones with phenylacetonitriles Cyclohexanone + substituted phenylacetonitrile Base + Phase transfer catalyst Cyclohexane, toluene ≤ 100 °C (40–80 °C preferred) 4–7 hours (traditional) Improved protocols reduce time and energy; milder conditions
Nucleophilic substitution of benzyl halides with cyanide Benzyl halide + alkali metal cyanide N,N-dimethyl cyclohexylamine Benzene, toluene, monochlorobenzene Reflux (~100–110 °C) ~1 hour post addition High yield (~75%); phase transfer catalysis essential
Amination of pentafluoropyridine (related) Pentafluoropyridine + cyclohexylamine None specified Acetonitrile Elevated temperatures Not specified Demonstrates nucleophilic amination with cyclohexylamine

Research Findings and Analytical Data

  • Gas chromatography (GC) analysis is routinely used to monitor reaction progress and product purity, employing columns like Restek RXi-5ms with temperature programming from 40 °C to 310 °C for separation of nitrile products.

  • Phase transfer catalysts significantly enhance reaction rates and yields by facilitating transfer of ionic species between aqueous and organic phases.

  • Using acidic aqueous washes post-reaction neutralizes residual base and removes catalyst traces, improving product purity.

  • Vacuum distillation at reduced pressure minimizes thermal degradation of nitrile products during solvent removal.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-cyclohexylamino-2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Acetonitrile, 2-cyclohexylamino-2-dimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, 2-cyclohexylamino-2-dimethyl- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the cyclohexylamino group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence allows only for comparisons between acetonitrile (CH₃CN) and other nitriles or amines referenced in the

Acetonitrile vs. Hydrogen Cyanide (HCN)

Property Acetonitrile (CH₃CN) Hydrogen Cyanide (HCN)
Structure CH₃-C≡N H-C≡N
Toxicity LD50 (oral, rat): 2,730 mg/kg LC50 (inhaled, human): ~100–300 ppm
Flammability Flash point: 12.8°C Flash point: -17.8°C (highly flammable)
Reactivity Stable under normal conditions Reacts violently with oxidizers, forms explosive mixtures
Regulatory Status Listed in TSCA, EINECS, KECL Strictly regulated due to acute toxicity

Key Difference : HCN is far more toxic and volatile, requiring extreme handling precautions compared to acetonitrile .

Acetonitrile vs. N,N-Diethylmonoethanolamine

Comparisons are structurally irrelevant, but regulatory parallels exist:

  • Both require respiratory protection (EN 149 or NIOSH/MSHA standards) and skin/eye contact prevention .
  • Acetonitrile is prioritized for flammability control, whereas amines like N,N-diethylmonoethanolamine focus on alkalinity and reactivity .

Critical Data Gaps and Limitations

Unavailable Compound: The compound "Acetonitrile, 2-cyclohexylamino-2-dimethyl-" is absent from all provided evidence. No CAS number, synthesis methods, or toxicological data are cited.

Comparisons to hypothetical analogues (e.g., cyclohexylacetonitrile) cannot be validated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-cyclohexylamino-2-dimethylacetonitrile, and what critical reaction parameters must be controlled?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For structurally similar compounds (e.g., cyclohexyl- or phenyl-substituted acetonitriles), oxidation of cyclohexylamine derivatives or alkylation of nitrile precursors is common . Critical parameters include:

  • Temperature control : Maintain ≤80°C to avoid decomposition (observed in acetonitrile derivatives at >524°C) .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic cyclohexyl groups .
    • Validation : Monitor reaction progress via TLC or in situ FTIR to track nitrile group formation .

Q. How should researchers characterize the purity and structural integrity of 2-cyclohexylamino-2-dimethylacetonitrile?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 58% acetonitrile at pH 5) for purity assessment .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., cyclohexyl protons at δ 1.2–2.0 ppm) and FTIR (C≡N stretch ~2240 cm1^{-1}) .
  • Mass spectrometry : ESI-MS or GC-MS (e.g., optimized at 0.8 mL/min flow rate) detects trace impurities (<0.1%) .

Q. What safety protocols are essential when handling this compound given its physicochemical hazards?

  • Methodological Answer :

  • Flammability : Store at <12.8°C (flash point of acetonitrile analogs) in explosion-proof refrigerators .
  • Toxicity : Use fume hoods (ODS exposure limit <20 ppm) and wear nitrile gloves (EN 374-compliant) with ≤50% permeation time .
  • Decomposition risks : Avoid strong oxidizers; thermal degradation releases toxic HCN and NOx_x .

Advanced Research Questions

Q. How can conflicting data regarding the compound's stability under varying pH and temperature conditions be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (e.g., Box-Behnken design) to test stability across pH (3–9) and temperature (25–60°C) .
  • Analytical tracking : Use LC-MS/MS to quantify degradation products (e.g., cyclohexylamine derivatives) .
  • Contradiction note : Acetonitrile analogs show variable log Pow (-0.54 to 0.79), affecting solubility and stability predictions .

Q. What advanced analytical techniques are required to detect trace impurities or degradation products?

  • Methodological Answer :

  • High-resolution MS : Q-TOF or Orbitrap systems identify impurities at <0.01% levels (e.g., dimerization byproducts) .
  • Chiral HPLC : Resolve enantiomeric impurities using polysaccharide columns (e.g., acetonitrile/buffer mobile phases) .
  • Headspace GC-MS : Detect volatile degradation products (e.g., HCN) with detection limits <1 ppm .

Q. How does the compound's log P and solubility profile influence its applicability in pharmacological studies?

  • Methodological Answer :

  • log P estimation : Computational tools (e.g., XLogP3) predict values >2.5 due to hydrophobic cyclohexyl groups, requiring solubility enhancers (e.g., cyclodextrins) .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
  • Bioactivity correlation : Higher log P improves membrane permeability but may reduce aqueous solubility, necessitating prodrug strategies .

Q. What strategies can mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction endpoints .
  • Central Composite Design (CCD) : Optimize molar ratios (e.g., amine:nitrile) and residence times to reduce impurities .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., amine purity >98%) .

Q. How to address discrepancies between computational predictions and experimental results in bioactivity studies?

  • Methodological Answer :

  • Docking validation : Compare in silico binding affinities (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (e.g., IC50_{50} measurements) .
  • Metabolite profiling : Use HepG2 microsomes to identify unaccounted metabolites altering bioactivity .
  • Statistical reconciliation : Apply ANOVA to evaluate significance of deviations (p < 0.05) .

Data Gaps and Contradictions

  • Solubility : Acetonitrile analogs show conflicting water solubility (1.0 g/L at 25°C vs. 79 g/L in other studies), likely due to substituent effects .
  • Ecotoxicology : Limited data on biodegradability (70% in 21 days for similar compounds) vs. undefined soil mobility .

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